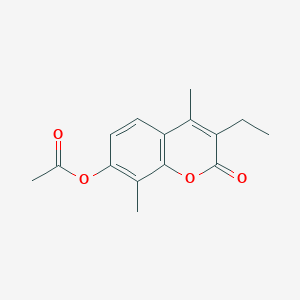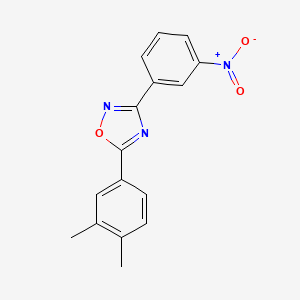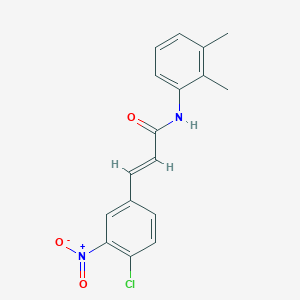
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide, also known as PQ-10, is a synthetic compound that belongs to the class of quinoxaline derivatives. PQ-10 has been studied extensively for its potential use in the field of medicinal chemistry due to its unique chemical structure and properties.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to activate the p53 tumor suppressor pathway. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of oxidative stress. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
One advantage of using 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential. Another limitation of using this compound in lab experiments is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
For the study of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide include further investigation of its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. This compound may also be studied for its potential use in combination with other anticancer drugs or as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of novel synthesis methods and formulations may improve the bioavailability and pharmacokinetics of this compound.
合成法
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide can be synthesized through a variety of methods, including the reaction of 4-chlorophenylhydrazine with 2-methoxy-1,4-phenylenediamine in the presence of a suitable oxidant. Another method involves the reaction of 4-chloroaniline with 2-methoxy-1,4-benzoquinone in the presence of a base.
科学的研究の応用
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and reduce motor deficits in animal models.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-18-13-5-3-2-4-12(13)17(20)14(15(18)19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGTZSKIWARBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)


![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)



![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)


![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)
